

Coenzyme F430 as a prosthetic group of methyl-coenzyme M reductase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Coenzyme F430

Cat. No.: B1232399

[Get Quote](#)

Coenzyme F430: The Nickel-Containing Heart of Methane Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme F430, a unique nickel-containing tetrapyrrole, serves as the prosthetic group for methyl-coenzyme M reductase (MCR), the central enzyme in methanogenesis and anaerobic methane oxidation. This guide provides a comprehensive overview of the structure, biosynthesis, and catalytic function of **Coenzyme F430** within MCR. It details the intricate catalytic cycle, summarizes key quantitative data, outlines experimental protocols for its study, and presents visual representations of critical pathways and workflows to facilitate a deeper understanding of this vital coenzyme. This document is intended to be a valuable resource for researchers in microbiology, enzymology, and drug development seeking to explore the nuances of methane metabolism and potential avenues for its inhibition.

Introduction

The biological production and consumption of methane, a potent greenhouse gas and a potential biofuel, are governed by the enzyme methyl-coenzyme M reductase (MCR).^{[1][2][3]} At the heart of MCR's active site lies **Coenzyme F430**, a fascinating and essential prosthetic group.^{[1][4][5]} This nickel-containing hydrocorphinoid is the most reduced tetrapyrrole found in

nature and is exclusively utilized by MCR.[6][7] Its unique structure and the redox activity of its central nickel ion are paramount to the enzyme's ability to catalyze the challenging chemistry of methane formation and oxidation.[8][9][10] Understanding the intricate details of **Coenzyme F430** is crucial for developing inhibitors of methanogenesis to mitigate climate change and for harnessing the power of methanotrophs for biotechnological applications.

Structure of Coenzyme F430

The structure of **Coenzyme F430** was first elucidated in the late 1970s and early 1980s through spectroscopic and crystallographic studies.[11][12][13] It is a tetrahydrocorphin, meaning its macrocycle is more reduced than that of porphyrins.[6] Key structural features include a central nickel atom, a γ -lactam ring (ring E), and a carbocyclic ring (ring F).[11] This unique structure imparts specific electronic properties to the nickel center, tuning its redox potential for catalysis.[14][15]

Several modified forms of **Coenzyme F430** have been discovered, such as the 17²-methylthio-F430 (mtF430) found in anaerobic methanotrophs (ANME), suggesting adaptations to different metabolic needs.[1][16]

Biosynthesis of Coenzyme F430

The biosynthesis of **Coenzyme F430** is a complex pathway that begins with uroporphyrinogen III, the common precursor to all tetrapyrroles.[11][17] The pathway involves a series of enzymatic steps, including chelation of nickel, amidation, macrocyclic ring reduction, lactamization, and carbocyclic ring formation.[2][17] The key enzymes involved are designated as CfbA through CfbE.[2][17]

The biosynthesis proceeds via sirohydrochlorin, the metal-free precursor of siroheme.[17][18] A nickel-specific chelatase inserts Ni²⁺ into sirohydrochlorin.[2] Subsequent enzymatic modifications, including a six-electron reduction and γ -lactamization, lead to the final structure of **Coenzyme F430**. [2]



[Click to download full resolution via product page](#)

Biosynthesis of **Coenzyme F430**.

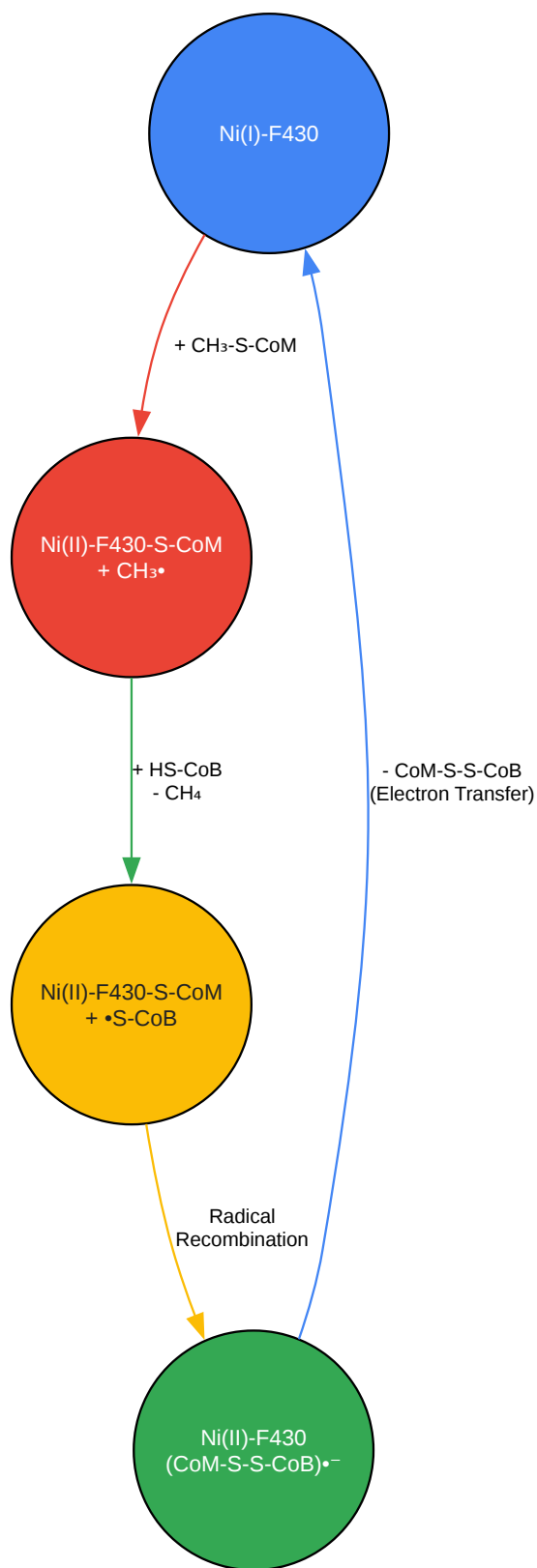
Role in Methyl-Coenzyme M Reductase (MCR)

MCR catalyzes the reversible reaction: $\text{CH}_3\text{-S-CoM} + \text{HS-CoB} \rightleftharpoons \text{CH}_4 + \text{CoM-S-S-CoB}$ ^[1]

The active form of the enzyme contains **Coenzyme F430** with nickel in the +1 oxidation state (Ni(I)).^[9] The catalytic cycle is a subject of ongoing research, with the currently favored mechanism involving radical intermediates.^{[1][3][9]}

The proposed catalytic cycle involves:

- **Homolytic Cleavage:** The Ni(I) center of F430 induces the homolytic cleavage of the C-S bond in methyl-coenzyme M ($\text{CH}_3\text{-S-CoM}$), generating a methyl radical ($\text{CH}_3\bullet$) and a Ni(II)-thiolate intermediate.^{[1][16]}
- **Methane Formation:** The methyl radical abstracts a hydrogen atom from coenzyme B (HS-CoB) to form methane and a coenzyme B thiyl radical ($\bullet\text{S-CoB}$).^[16]
- **Heterodisulfide Formation:** The thiyl radical reacts with the Ni(II)-bound coenzyme M to form a disulfide radical anion.
- **Regeneration of Ni(I):** An intramolecular electron transfer from the disulfide radical anion to Ni(II) releases the heterodisulfide product (CoM-S-S-CoB) and regenerates the active Ni(I) state of **Coenzyme F430**.^[16]



[Click to download full resolution via product page](#)

Proposed Catalytic Cycle of MCR.

Quantitative Data

The unique chemical environment of **Coenzyme F430** within MCR fine-tunes its physicochemical properties for catalysis.

Property	Value	Conditions	Reference(s)
Spectroscopic Properties			
λ_{max} of Ni(II)-F430	~430 nm	Inactive enzyme	[6][8]
λ_{max} of Ni(I)-F430 (MCRred1)	~382-388 nm	Active enzyme	[6][8]
Redox Potentials			
Ni(II)/Ni(I) couple of free F430 in water	-650 mV	vs. SHE	[8][10]
Ni(II)/Ni(I) couple of MCR-bound F430	-440 mV (irreversible)	pH 7.2	[8][10]
Structural Parameters			
Ni-C distance in a Ni-methyl intermediate	2.07 - 2.10 Å	X-ray crystallography	[4]
Ni-S distance in Ni(II)-S-CoM	Varies with F430 precursor	Computational studies	[14][16]

Experimental Protocols

Isolation and Purification of Coenzyme F430

This protocol is a generalized procedure based on methods described in the literature.[19][20]

Objective: To isolate protein-free **Coenzyme F430** from methanogenic archaea.

Materials:

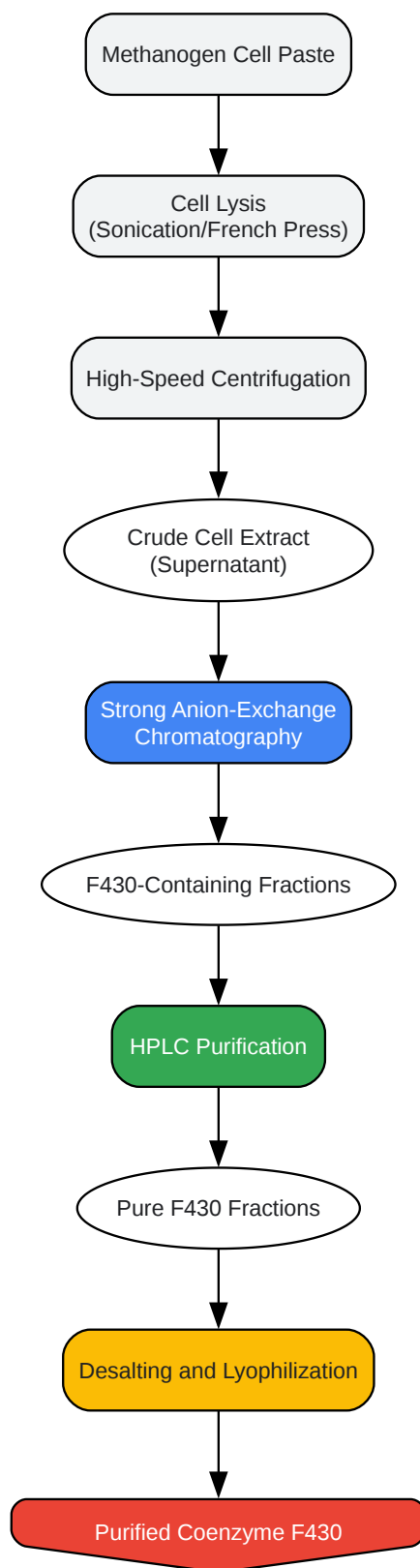
- Cell paste of a methanogenic archaeon (e.g., *Methanothermobacter marburgensis*)

- Ammonium bicarbonate solutions (varying concentrations)
- Strong anion-exchange chromatography column (e.g., Shodex QA-825)
- HPLC system with a photodiode array (PDA) detector
- Lyophilizer

Procedure:

- Cell Lysis: Resuspend the cell paste in a suitable buffer and lyse the cells using methods such as sonication or French press.
- Centrifugation: Centrifuge the cell lysate at high speed to remove cell debris.
- Anion-Exchange Chromatography:
 - Load the supernatant onto a strong anion-exchange column pre-equilibrated with a low concentration of ammonium bicarbonate.
 - Wash the column with the equilibration buffer.
 - Elute the bound coenzymes using a linear gradient of increasing ammonium bicarbonate concentration (e.g., 0 to 2 M).
 - Collect fractions and monitor the absorbance at 430 nm to identify fractions containing F430.
- HPLC Purification:
 - Pool the F430-containing fractions and further purify them by HPLC using a suitable column and a gradient of ammonium bicarbonate.
 - Monitor the elution profile with a PDA detector to confirm the purity of the F430 peak based on its characteristic spectrum.
- Desalting and Lyophilization:

- Desalt the purified F430 fractions by repeated lyophilization to remove the volatile ammonium bicarbonate.
- Store the purified, salt-free F430 at -80°C.



[Click to download full resolution via product page](#)

Workflow for F430 Purification.

Kinetic Analysis of MCR using Stopped-Flow Spectrophotometry

This protocol is adapted from studies investigating the pre-steady-state kinetics of MCR.^[21]

Objective: To measure the rate constants for substrate binding and product formation in the MCR-catalyzed reaction.

Materials:

- Purified, active MCR (in the Ni(I) state, MCRred1)
- Substrates: methyl-coenzyme M ($\text{CH}_3\text{-S-CoM}$) and coenzyme B (HS-CoB)
- Anaerobic stopped-flow spectrophotometer
- Anaerobic glovebox or chamber
- Degassed buffers

Procedure:

- Preparation: All solutions and the stopped-flow instrument must be made strictly anaerobic to prevent inactivation of MCR.
- Loading the Syringes:
 - To study the reaction of the MCR·methyl-SCoM complex with CoB_7SH :
 - Syringe 1: Pre-incubate MCRred1 with a saturating concentration of methyl-SCoM.
 - Syringe 2: Prepare various concentrations of CoB_7SH .
 - To study the reaction of the MCR· CoB_7SH complex with methyl-SCoM:
 - Syringe 1: Pre-incubate MCRred1 with CoB_7SH .
 - Syringe 2: Prepare various concentrations of methyl-SCoM.

- Rapid Mixing and Data Acquisition:
 - Rapidly mix the contents of the two syringes in the stopped-flow instrument.
 - Monitor the reaction by observing the change in absorbance at a wavelength sensitive to the Ni(I) to Ni(II) transition (e.g., around 385 nm or 430 nm) over time.
- Data Analysis:
 - Fit the resulting kinetic traces to appropriate exponential equations to obtain observed rate constants (k_{obs}).
 - Plot the k_{obs} values against the concentration of the varied substrate to determine the rate constants for substrate binding and the chemical step.

Conclusion and Future Directions

Coenzyme F430 stands as a testament to the chemical ingenuity of biological systems. Its unique structure and the remarkable catalytic power it imparts to methyl-coenzyme M reductase are central to global carbon cycling. While significant progress has been made in understanding this coenzyme, many questions remain. Elucidating the precise details of the MCR catalytic mechanism, the roles of the different F430 modifications, and the regulation of its biosynthesis will continue to be exciting areas of research. For drug development professionals, the enzymes involved in the biosynthesis and function of **Coenzyme F430** present attractive targets for the design of specific inhibitors of methanogenesis, offering a potential strategy to mitigate methane emissions. The continued study of this fascinating molecule promises not only to deepen our fundamental understanding of biochemistry but also to provide solutions to pressing environmental challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structural Dynamics of the Methyl-Coenzyme M Reductase Active Site Are Influenced by Coenzyme F430 Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biosynthetic pathway of coenzyme F430 in methanogenic and methanotrophic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focusing on a nickel hydrocorphinoid in a protein matrix: methane generation by methyl-coenzyme M reductase with F430 cofactor and its models - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Structural analysis of a Ni-methyl species in methyl-coenzyme M reductase from Methanothermobacter marburgensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of Coenzyme F430 from Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of coenzyme F430 biosynthetic enzymes and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Methyl-Coenzyme M Reductase and Its Post-translational Modifications [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cofactor F430 - Wikipedia [en.wikipedia.org]
- 12. pnas.org [pnas.org]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Reactivity Factors in Catalytic Methanogenesis and Their Tuning upon Coenzyme F430 Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Biosynthesis of coenzyme F430, a nickel porphinoid involved in methanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC

[pmc.ncbi.nlm.nih.gov]

- 20. Structural heterogeneity and purification of protein-free F430 from the cytoplasm of *Methanobacterium thermoautotrophicum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Coenzyme F430 as a prosthetic group of methyl-coenzyme M reductase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232399#coenzyme-f430-as-a-prosthetic-group-of-methyl-coenzyme-m-reductase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com